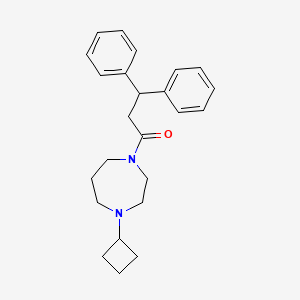
3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic sulfide that is commonly known as thiazolidine-2-thione. This compound has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and industry. In We will also list as many future directions as possible for further research.
Applications De Recherche Scientifique
Antibacterial Activity and Synthesis
3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one, as part of the 3-aryl-2-oxazolidinone class, is significant in the synthesis of antibacterial agents like U-100592 and U-100766. These agents are potent against multidrug-resistant Gram-positive bacterial infections, such as those caused by strains of staphylococci, streptococci, and enterococci. They also show activity against Mycobacterium tuberculosis. A novel asymmetric synthesis of these compounds involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, yielding high enantiomeric purity of the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones (Brickner et al., 1996).
Synthesis of 2-Alkyl- and 2-Arylsulfanyl-1-aminocyclopropanecarboxylic Acids
3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one is also involved in the synthesis of various 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This process begins with the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones from 4-(chloromethylene)oxazolone and mercaptans. The oxazolones are further processed to produce the targeted compounds, highlighting the compound's role in the synthesis of novel organic molecules with potential biological applications (Clerici et al., 1999).
Catalysis in Synthesis of 3-Aryl-2-oxazolidinones
This compound plays a role in the catalytic synthesis of 3-aryl-2-oxazolidinones, where Spirulina (Arthrospira) platensis supported ionic liquid is used as a catalyst. This process is significant for the direct and selective chemical fixation of CO2, demonstrating the compound's role in environmentally beneficial reactions (Sadeghzadeh et al., 2017).
Enzymatic Synthesis Studies
Studies have been conducted on the enzymatic synthesis of oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate, with 3-ethyl-1,3-oxazolidin-2-one being a model reaction. This research offers insights into the reaction mechanism, kinetics, and potential for synthesizing diverse oxazolidinones, underscoring the compound's importance in enzymatic synthesis research (Yadav & Pawar, 2014).
Propriétés
IUPAC Name |
3-ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-7-3-5(4-10)9-6(7)8/h5,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJIGRKVAQNCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC1=O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one | |
CAS RN |
2027558-84-3 |
Source


|
| Record name | 3-ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2641103.png)
![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)




